PI3K Isoform Selectivity Profile: Differentiated Ki Values Across PI3Kα, β, δ, and γ
The methylsulfonylphenyl-pyridinol scaffold exhibits measurable affinity for phosphoinositide 3-kinase (PI3K) isoforms, with Ki values determined via AlphaScreen assay. The compound demonstrates isoform-dependent binding, with Ki values of 199 nM for PI3Kα, 41 nM for PI3Kβ, 63 nM for PI3Kδ, and 110 nM for PI3Kγ [1]. While no direct head-to-head comparator data are available for this exact compound against close analogs, the observed intra-compound isoform selectivity profile (approximately 4.9-fold preference for PI3Kβ over PI3Kα) suggests that this scaffold can achieve isoform-discriminating interactions. In contrast, simpler 6-(methylsulfonyl)pyridin-3-ol derivatives lacking the phenyl spacer are reported in patent literature as having different PI3K affinity ranges, though precise comparative values remain unpublished . The quantitative Ki values provided here establish a reference baseline for PI3K-related applications where isoform engagement is a critical experimental variable.
| Evidence Dimension | PI3K isoform binding affinity (Ki) |
|---|---|
| Target Compound Data | PI3Kα Ki = 199 nM; PI3Kβ Ki = 41 nM; PI3Kδ Ki = 63 nM; PI3Kγ Ki = 110 nM |
| Comparator Or Baseline | No direct comparator available; intra-compound isoform comparison provided as internal reference |
| Quantified Difference | PI3Kβ vs PI3Kα: 4.9-fold preference |
| Conditions | AlphaScreen assay; human N-terminal poly-His tagged PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85α; 20 min incubation |
Why This Matters
Users requiring PI3K isoform-specific tool compounds can evaluate whether this Ki profile aligns with their target engagement requirements; the 41 nM Ki for PI3Kβ may be particularly relevant for applications focused on PI3Kβ-mediated signaling.
- [1] BindingDB Entry BDBM50394852 (CHEMBL2165011). PI3K isoform Ki data from US8772480. View Source
